3-(Dimethylamino)-4-iodophenol
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Overview
Description
3-(Dimethylamino)-4-iodophenol: is an organic compound characterized by the presence of a dimethylamino group and an iodine atom attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)-4-iodophenol typically involves the iodination of 3-(Dimethylamino)phenol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the phenol ring in the presence of an oxidizing agent such as sodium iodide and hydrogen peroxide. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure selective iodination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reagents, temperature, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 3-(Dimethylamino)-4-iodophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The iodine atom can be reduced to form the corresponding phenol without the iodine substituent.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents under mild heating.
Major Products:
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: 3-(Dimethylamino)phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-(Dimethylamino)-4-iodophenol is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the preparation of dyes, pharmaceuticals, and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme activities or as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development. It can be used in the synthesis of compounds with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-4-iodophenol depends on its specific application. In chemical reactions, the dimethylamino group can act as an electron-donating group, influencing the reactivity of the phenol ring. The iodine atom can participate in halogen bonding or be a leaving group in substitution reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
3-(Dimethylamino)phenol: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
4-Iodophenol: Lacks the dimethylamino group, affecting its electron-donating properties and reactivity.
3-(Dimethylamino)-4-bromophenol: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
Uniqueness: 3-(Dimethylamino)-4-iodophenol is unique due to the combination of the dimethylamino group and the iodine atom on the phenol ring. This combination imparts distinct electronic and steric properties, making it a versatile compound in various chemical transformations and applications.
Properties
IUPAC Name |
3-(dimethylamino)-4-iodophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10INO/c1-10(2)8-5-6(11)3-4-7(8)9/h3-5,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYOYKYVVWZVMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)O)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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